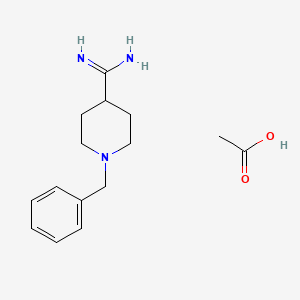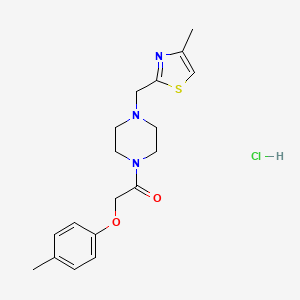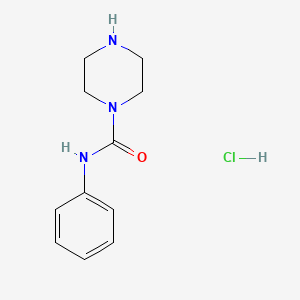
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent inhibitor of Bruton's tyrosine kinase (BTK), which plays a critical role in the survival and proliferation of cancer cells.
科学的研究の応用
Structure-Activity Relationships in Medicinal Chemistry
1-(tert-butyl)-3-((1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methyl)urea is studied for its role as an inhibitor of p38alpha MAP kinase. This research is significant in the context of treating autoimmune diseases. The tert-butyl group in the compound is crucial for its binding, impacting the pharmacological activity and highlighting the substance's relevance in drug development (Regan et al., 2003).
Lithiation and Chemical Synthesis
The compound plays a role in the field of synthetic chemistry, particularly in lithiation processes. It undergoes lithiation at specific positions, which is important for creating various substituted derivatives. This property is valuable for developing new chemical entities and understanding reaction mechanisms (Smith et al., 2013).
Complex Formation and Molecular Interactions
The compound is involved in the study of complex formation, specifically with N-(pyridin-2-yl), N'-substituted ureas. Understanding these molecular interactions is crucial for designing molecules with specific binding characteristics, which is essential in both pharmaceuticals and material science (Ośmiałowski et al., 2013).
Optoelectronics and Material Sciences
This compound is also relevant in the development of novel materials for optoelectronic applications. Its derivatives are used in the synthesis of mechanoluminescent and efficient OLEDs, highlighting its potential in advanced material technologies (Huang et al., 2013).
Regioselectivity in Chemical Reactions
The compound's derivatives are studied for their regioselectivity in certain chemical reactions. Understanding and controlling regioselectivity is crucial for synthesizing compounds with desired properties and yields, which has broad implications in pharmaceuticals and industrial chemistry (Martins et al., 2012).
Hydrogen Bonding and Molecular Design
Research on pyrid-2-yl ureas, which includes this compound, explores intramolecular hydrogen bonding and complexation with cytosine. Such studies are important for designing molecules with specific binding properties, impacting drug design and molecular recognition processes (Chien et al., 2004).
Crystal Structure and Vibrational Properties
The crystal structure and vibrational properties of derivatives of this compound have been analyzed, contributing to the field of crystallography and materials science. Such studies are essential for understanding the physical properties of materials and their potential applications (Chen et al., 2021).
Extraction and Coordination Chemistry
This compound and its derivatives are used in the extraction of metal ions, showcasing its utility in coordination chemistry and potential applications in environmental remediation and resource recovery (Pearce et al., 2019).
Ligand Synthesis and Metal Complexes
Derivatives of the compound are used in the synthesis of ligands for metal complexes. This is crucial in the field of coordination chemistry, where such ligands are used to create complexes with specific properties for catalysis, sensing, and pharmaceutical applications (Halcrow, 2005).
特性
IUPAC Name |
1-tert-butyl-3-[(2-methyl-5-pyridin-3-ylpyrazol-3-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)18-14(21)17-10-12-8-13(19-20(12)4)11-6-5-7-16-9-11/h5-9H,10H2,1-4H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJDIZYYGKHEHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC1=CC(=NN1C)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylsulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2979957.png)
![methyl 6-sulfanylidene-5H-benzimidazolo[1,2-c]quinazoline-3-carboxylate](/img/structure/B2979960.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio)acetamide](/img/structure/B2979961.png)
![5-((4-Benzhydrylpiperazin-1-yl)(4-methoxyphenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2979962.png)


![Tert-butyl N-[(2S)-1-[4-(aminomethyl)triazol-1-yl]propan-2-yl]carbamate](/img/structure/B2979969.png)
![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] 4-formylbenzoate](/img/structure/B2979970.png)





![5-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-2-methylsulfanyl-1,3-benzothiazole](/img/structure/B2979980.png)